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Adenine,[2,8-3H]

Cat. No.: B13788970
M. Wt: 139.14 g/mol
InChI Key: GFFGJBXGBJISGV-RVQWGROCSA-N
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Description

Significance of Adenine (B156593) in Cellular Biochemistry

Adenine is a purine (B94841) nucleobase that is indispensable to all forms of life. allen.inmodernbio.com It is a fundamental component of nucleic acids, the molecules that carry genetic information. In DNA, adenine forms two hydrogen bonds with thymine, contributing to the stability of the double helix structure. modernbio.comwikipedia.org In RNA, adenine pairs with uracil. allen.inmodernbio.com

Beyond its role in genetics, adenine is a critical component of several molecules essential for cellular metabolism and energy transfer. patsnap.comebi.ac.uk It forms the core of adenosine (B11128) triphosphate (ATP), the primary molecule for storing and transferring energy in cells. allen.inwikipedia.org The energy released from the breakdown of ATP drives a vast array of biological processes, including muscle contraction, nerve impulse propagation, and chemical synthesis. wikipedia.orgpatsnap.com Furthermore, adenine is a structural component of key cofactors such as nicotinamide (B372718) adenine dinucleotide (NAD), flavin adenine dinucleotide (FAD), and Coenzyme A, all of which are vital for cellular respiration and various enzymatic reactions. modernbio.comwikipedia.org

Table 1: Key Roles of Adenine and its Derivatives in Cellular Processes

Molecule Function Cellular Process
Adenine (in DNA/RNA) Forms base pairs (with Thymine/Uracil) to store genetic information. allen.inwikipedia.org DNA Replication, Transcription
Adenosine Triphosphate (ATP) Primary energy currency of the cell. allen.inpatsnap.com Cellular Metabolism, Muscle Contraction, Signal Transduction
Nicotinamide Adenine Dinucleotide (NAD) Cofactor in redox reactions. wikipedia.orgpatsnap.com Cellular Respiration, Glycolysis
Flavin Adenine Dinucleotide (FAD) Cofactor for various enzymes. modernbio.comwikipedia.org Cellular Respiration, Fatty Acid Oxidation
Coenzyme A Role in the synthesis and oxidation of fatty acids. wikipedia.org Citric Acid Cycle, Fatty Acid Metabolism

| Cyclic Adenosine Monophosphate (cAMP) | Second messenger in signal transduction. wikipedia.org | Signal Transduction Pathways |

Rationale for Tritium (B154650) Labeling at Specific Positions (2,8) in Adenine

The choice of isotope and its position within a molecule are critical for a successful tracer study. Tritium is often selected for its high specific activity, which allows for highly sensitive detection. mdpi.com

The placement of the tritium atoms at the C2 and C8 positions of the adenine purine ring is a deliberate choice based on chemical stability. For a radiotracer to be effective, the radioactive label must remain attached to the molecule of interest throughout the biological process being studied. If the label detaches, the resulting data will be misleading. In aqueous biological systems, hydrogen atoms attached to nitrogen (N-H), oxygen (O-H), or sulfur (S-H) can often readily exchange with hydrogen atoms from water. ccnr.orgreddit.com Labeling at such positions would result in the rapid loss of the tritium label to the solvent.

In contrast, the hydrogen atoms bonded to carbon at the 2 and 8 positions of the purine ring are in non-labile positions. reddit.com This C-H bond is covalent and stable under most physiological conditions, ensuring that the tritium label does not easily exchange with protons from the surrounding aqueous environment. reddit.com While the hydrogen at the 8-position can become labile under extreme conditions of pH and temperature (e.g., autoclaving at high pH), it is generally stable under the neutral pH and physiological temperatures of typical biological experiments. iaea.org Therefore, labeling at the C2 and C8 positions ensures that the radioactive signal accurately reflects the location and concentration of the adenine molecule or its metabolic derivatives. guidechem.comrevvity.com This stability is essential for accurately tracing the incorporation of adenine into DNA and RNA or its conversion into other critical biomolecules like ATP. hawaii.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5 B13788970 Adenine,[2,8-3H]

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N5

Molecular Weight

139.14 g/mol

IUPAC Name

2,8-ditritio-9H-purin-6-amine

InChI

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i1T,2T

InChI Key

GFFGJBXGBJISGV-RVQWGROCSA-N

Isomeric SMILES

[3H]C1=NC2=C(N=C(N=C2N1)[3H])N

Canonical SMILES

C1=NC2=C(N=CN=C2N1)N

Origin of Product

United States

Ii. Radiosynthesis and Analytical Characterization of Adenine, 2,8 3h

Methodologies for Radiosynthetic Preparation of Adenine (B156593),[2,8-3H]

The introduction of tritium (B154650) into the adenine molecule at the C-2 and C-8 positions is a nuanced process, primarily achieved through hydrogen-isotope exchange (HIE) reactions or multi-step chemical synthesis starting from labeled precursors.

One prominent method involves catalytic hydrogen-isotope exchange , where the stable hydrogen atoms on the purine (B94841) ring are swapped with tritium. nih.gov This is often accomplished using a catalyst and tritium gas (T₂) or tritiated water ([³H]H₂O) as the isotopic source. nih.govjst.go.jp Recent advancements have highlighted the use of ruthenium nanoparticles (RuNp) as an effective catalyst for this transformation. nih.govresearchgate.net This method allows for the labeling of purine substructures under mild reaction conditions and can achieve high levels of deuterium (B1214612) or tritium incorporation at positions alpha to a nitrogen atom, which includes the C-2 and C-8 positions of adenine. nih.gov

Another approach is synthesis from labeled precursors . For instance, a synthetic route to produce a tritium-labeled adenine derivative involves starting with a precursor like [2-³H]adenosine. mdpi.com The synthesis can proceed through steps such as bromination at the C-8 position, followed by further chemical modifications to yield the desired labeled adenine structure. mdpi.com While effective, such multi-step syntheses can be complex and may require significant purification efforts.

Radiochemical Purity Assessment and Quality Control of Adenine,[2,8-3H]

Ensuring the radiochemical purity (RCP) of Adenine,[2,8-3H] is paramount for its use in scientific research. The RCP is the percentage of the total radioactivity in the sample that is present in the desired chemical form. mdpi.com Contaminants can arise from the starting materials, side reactions during synthesis, or degradation upon storage. The primary techniques for assessing the purity of radiolabeled compounds like Adenine,[2,8-3H] are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), often coupled with radioactivity detectors. mdpi.comupb.ronih.gov

Radio-HPLC is a cornerstone technique for the quality control of radiopharmaceuticals. upb.ro It provides high-resolution separation of the target compound from potential impurities. oup.com For Adenine,[2,8-3H], the identity is confirmed by comparing its retention time with that of a non-radioactive, authenticated adenine standard. upb.ro The system consists of an HPLC with a standard detector (like UV/Vis) and a radiochemical detector connected in series. epa.gov

Reversed-phase HPLC is commonly employed for the analysis of adenine and its derivatives. This involves a non-polar stationary phase (the column) and a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases.

Table 1: Representative HPLC Conditions for Adenine Analysis

Parameter Condition 1 Condition 2
Column Zorbax SB-C18, 4.6 x 250 mm epa.gov Synergi MAX-RP80, 150 x 2 mm oup.com
Mobile Phase 55:15:30 (v:v:v) unspecified solvents epa.gov Gradient of Water (5mM ammonium (B1175870) acetate, pH 3.8) and Acetonitrile oup.com
Flow Rate 1.0 mL/min epa.gov 0.45 mL/min oup.com
Detection UV/Vis and Radiochemical Detector epa.gov Radiochemical Detector and Mass Spectrometer oup.com

TLC is a rapid, simple, and cost-effective method frequently used for routine purity checks of radiolabeled compounds. escholarship.org The technique involves spotting the sample onto a plate coated with an adsorbent (the stationary phase) and developing it in a sealed chamber with a suitable solvent system (the mobile phase). sigmaaldrich.com The separation occurs as the mobile phase moves up the plate, carrying the sample components at different rates based on their affinity for the stationary phase. sigmaaldrich.com

For radiolabeled compounds, the separated spots are visualized and quantified using radio-TLC scanners or phosphorimagers. escholarship.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify components by comparison with standards. sigmaaldrich.com

Table 2: Common TLC Systems for Adenine and Nucleotide Separation

Stationary Phase Mobile Phase System Application
Silica Gel Pre-coated Sheets Dioxane:Isopropanol:25% Ammonia:Water (4:2:3:4, v/v) nih.gov Separation of adenine nucleotides and inorganic phosphate (B84403). nih.gov
Cellulose n-Butanol:Acetic Acid:Water (4:1:2, v/v) researchgate.net Separation of nicotinic acid metabolites. researchgate.net
Avicel Microcrystalline Cellulose Specific solvent system not detailed pnas.org Purity check of [³H]1-methyladenine. pnas.org

High-Performance Liquid Chromatography (HPLC) Applications

Radiochemical Stability and Degradation Pathways of Adenine,[2,8-3H]

The stability of a radiolabeled compound is a critical factor that determines its shelf-life and experimental utility. iaea.org Tritiated compounds like Adenine,[2,8-3H] are subject to self-decomposition, or radiolysis, where the energy emitted from the radioactive decay of tritium atoms causes the degradation of surrounding molecules. mdpi.comiaea.org This process leads to a decrease in radiochemical purity over time. iaea.org

The rate of decomposition can be influenced by factors such as specific activity, radioactive concentration, storage temperature, and the solvent used. iaea.org Generally, storing radiochemicals at low temperatures can enhance stability; however, freezing aqueous solutions of tritiated compounds is sometimes not recommended as it can concentrate the solute and accelerate decomposition. nih.goviaea.org Storing in solvents like ethanol (B145695) or in mixed aqueous-organic solutions at sub-zero temperatures without freezing can be a more effective strategy. iaea.org

A significant degradation pathway for adenine involves oxidation. uc.ptrsc.org The enzyme xanthine (B1682287) dehydrogenase can oxidize adenine, first to 8-hydroxyadenine (B135829) and subsequently to 2,8-dihydroxyadenine (B126177) (2,8-DHA). nih.govmhmedical.com This dihydroxy derivative is poorly soluble and is known to accumulate in certain metabolic disorders. nih.govmhmedical.com While this is a well-known enzymatic pathway, similar oxidative degradation can occur chemically. uc.ptrsc.org The electrochemical oxidation of adenine has been shown to yield 2,8-dihydroxyadenine as a major product. uc.ptrsc.orgrsc.org This suggests that oxidative processes are a likely route for the chemical degradation of Adenine,[2,8-3H] during storage, leading to the formation of radiolabeled impurities like [³H]2,8-dihydroxyadenine. Studies have also noted that the tritium label at the C-8 position of purines can be unstable and prone to back-exchange with hydrogen from aqueous solutions. jst.go.jpcore.ac.uknih.gov

Iii. Methodological Applications of Adenine, 2,8 3h in Molecular and Cellular Biology

Investigation of Cellular Uptake and Transport Mechanisms

The use of Adenine (B156593),[2,8-3H] has been instrumental in characterizing the mechanisms by which cells import this essential purine (B94841) base. By tracing the movement of radiolabeled adenine, researchers can dissect the kinetics of transport, identify specific protein transporters, and evaluate the influence of various physiological conditions on cellular uptake.

Kinetic studies employing Adenine,[2,8-3H] have been crucial for understanding the dynamics of adenine transport across cell membranes. Rapid kinetic techniques allow for the measurement of initial uptake rates, providing data to calculate key parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax). These parameters reveal the affinity of transporters for adenine and the maximum rate at which they can move the substrate into the cell.

For instance, studies in cultured mammalian cells, including L929 and Chinese hamster ovary (CHO) cells deficient in adenine phosphoribosyltransferase, have utilized radiolabeled adenine to determine the kinetic parameters of its transport. nih.gov These experiments revealed that adenine transport follows a simple carrier model. nih.gov In various strains of L929 cells, the Km for adenine transport was found to be between 2.3 and 3.5 mM, with a Vmax ranging from 90 to 150 pmol/µL of cell water per second. nih.gov Similarly, investigations into rat Müller cells demonstrated that [3H]adenosine uptake, a precursor to adenine, exhibited saturable kinetics with a Km of 20.3 ± 1.1 µM and a Vmax of 1.22 ± 0.02 nmol/(minute·mg protein). arvojournals.org

Table 1: Kinetic Parameters of Adenine and Adenosine (B11128) Transport in Various Cell Types

Cell Type Substrate Km Vmax Reference
L929 Cells Adenine 2.3 - 3.5 mM 90 - 150 pmol/µL/s nih.gov
Rat Müller Cells Adenosine 20.3 ± 1.1 µM 1.22 ± 0.02 nmol/min/mg protein arvojournals.org
Paenibacillus larvae (PlAzg1) Adenine 2.95 ± 0.22 μM - oup.com
Paenibacillus larvae (PlAzg2) Adenine 1.92 ± 0.22 μM - oup.com
HepG2 Cells Adenine 0.268 μM - researchgate.net

Adenine,[2,8-3H] is a key tool for identifying and characterizing the specific proteins responsible for adenine transport. By measuring the uptake of radiolabeled adenine in cells that express or lack certain transporter genes, researchers can pinpoint the functional roles of these proteins.

For example, the equilibrative nucleobase transporter 1 (ENBT1), encoded by the SLC43A3 gene, has been identified as a purine-selective nucleobase transporter. researchgate.netresearchgate.net Studies using [³H]adenine in HepG2 cells, a human hepatocyte model, demonstrated that ENBT1 plays a predominant role in adenine uptake. researchgate.net The uptake was sensitive to the ENBT1 inhibitor decynium-22, and silencing of the ENBT1 gene via RNA interference significantly reduced [³H]adenine uptake. researchgate.net

In the context of parasitic organisms, such as Leishmania major and the honey bee pathogen Paenibacillus larvae, [2,8-3H]adenine has been used to characterize their unique purine transporters. oup.comtandfonline.com P. larvae was found to have two transporters, PlAzg1 and PlAzg2, that exhibit high affinity for adenine. oup.com Similarly, in the protozoan parasite Toxoplasma gondii, while the primary focus was on an adenosine transporter, the study utilized [2,8-3H]adenosine to understand purine uptake, which is closely related to adenine transport. iu.edu

The cellular uptake of adenine can be influenced by various physiological and experimental conditions. Adenine,[2,8-3H] allows researchers to quantify these effects precisely. For example, the presence of other purines can competitively inhibit adenine transport. In some cell strains, hypoxanthine (B114508) has been shown to inhibit adenine transport. nih.gov

Furthermore, cellular energy status and the availability of downstream metabolites can regulate transport activity. In studies of skeletal muscle, the addition of ribose to the perfusion medium was found to significantly increase the salvage of adenine, suggesting that the availability of 5-phosphoribosyl-1-pyrophosphate (PRPP) can be a rate-limiting factor for adenine utilization, which is intrinsically linked to its uptake. physiology.org The influence of pH has also been noted, as the solubility and transport of purines can be affected by the hydrogen ion concentration of the extracellular environment. nih.gov

Identification of Specific Transporters and Permeases

Elucidation of Purine Metabolism and Salvage Pathways

Adenine,[2,8-3H] is indispensable for tracing the metabolic fate of adenine within the cell, particularly in the context of purine nucleotide biosynthesis and salvage pathways. These pathways are crucial for maintaining the cellular pool of nucleotides required for DNA and RNA synthesis, as well as for energy metabolism.

While de novo purine synthesis builds purine rings from simpler precursors like amino acids and bicarbonate, the salvage pathway recycles pre-formed purine bases. microbenotes.comredalyc.orgegyankosh.ac.in Although Adenine,[2,8-3H] is primarily used to study the salvage pathway, it can also provide insights into the interplay with the de novo pathway. When the salvage pathway is active, it can lead to feedback inhibition of the de novo synthesis pathway. egyankosh.ac.in By providing [2,8-3H]adenine and measuring its incorporation into the nucleotide pool, researchers can observe a corresponding decrease in the flux through the de novo pathway. physiology.org Studies in isolated rat hindlimb muscle demonstrated that the delivery of adenine decreased the de novo synthesis of adenine nucleotides, highlighting the preference for the energetically less demanding salvage pathway. physiology.org

The primary enzyme in the adenine salvage pathway is Adenine Phosphoribosyltransferase (APRT). elifesciences.orgsynnovis.co.uk This enzyme catalyzes the conversion of adenine and PRPP into adenosine monophosphate (AMP). metabolicsupportuk.orgwjgnet.com The activity of APRT can be directly and sensitively measured using [2,8-3H]adenine as a substrate. scienceopen.com

In this assay, cell extracts are incubated with [2,8-3H]adenine and PRPP. scienceopen.com The product, [³H]AMP, is then separated from the unreacted [³H]adenine, often using anion exchange disks, and the radioactivity incorporated into AMP is quantified. scienceopen.com This method has been used to determine APRT activity in various cell types, including human glioma cells, and to assess the impact of expressing the APRT gene. scienceopen.com For instance, the endogenous APRT activity in D54MG human glioma cells was determined to be approximately 87 nmol of adenine activated per mg of cellular protein per hour. scienceopen.com

Deficiency in APRT is a genetic disorder that leads to the accumulation of adenine, which is then oxidized to the highly insoluble 2,8-dihydroxyadenine (B126177), causing kidney stones and renal failure. metabolicsupportuk.orgwjgnet.comnih.govindianjnephrol.org The use of [2,8-3H]adenine in APRT assays is crucial for diagnosing this condition and for research into its underlying mechanisms. nih.gov

Table 2: Research Applications of Adenine,[2,8-3H] in Studying Purine Metabolism

Application Area Organism/Cell Model Key Finding Reference
APRT Activity Measurement Human Glioma Cells (D54MG) Endogenous APRT activity was ~87 nmol/mg/h. Transduction with the human APRT gene increased activity to 6000 nmol/mg/h. scienceopen.com
Purine Salvage vs. De Novo Synthesis Isolated Rat Hindlimb Muscle Adenine delivery decreased de novo synthesis of adenine nucleotides, showing preference for the salvage pathway. physiology.org
Adenine Salvage in Different Muscle Fiber Types Rat Skeletal Muscle Adenine salvage rates were greater than hypoxanthine salvage rates and varied among different muscle fiber types. physiology.org
Role of APRT in Purine Recycling General APRT converts adenine to AMP, playing a key role in the purine salvage pathway. egyankosh.ac.inelifesciences.org egyankosh.ac.inelifesciences.org

Pathways of Adenine Catabolism and Formation of Metabolites (e.g., 2,8-Dihydroxyadenine)

Adenine, a fundamental component of nucleic acids, undergoes catabolism through several enzymatic pathways. In humans, the primary salvage pathway for adenine is catalyzed by adenine phosphoribosyltransferase (APRT), which converts adenine to adenosine monophosphate (AMP). researchgate.netsynnovis.co.uk However, in instances of APRT deficiency, an inherited metabolic disorder, adenine is shunted into an alternative catabolic route. researchgate.netscielo.br

In this alternative pathway, the enzyme xanthine (B1682287) dehydrogenase (or xanthine oxidase) oxidizes adenine. scielo.brindianjnephrol.org This process occurs in a two-step reaction. First, adenine is converted to an intermediate, 8-hydroxyadenine (B135829). Subsequently, 8-hydroxyadenine is further oxidized by the same enzyme to form 2,8-dihydroxyadenine (2,8-DHA). indianjnephrol.orgnih.gov 2,8-DHA is a highly insoluble compound in urine at physiological pH, which can lead to its precipitation and the formation of crystals and kidney stones. researchgate.netindianjnephrol.orgnih.gov The accumulation of 2,8-DHA is a key diagnostic marker for APRT deficiency. researchgate.netsmolecule.com

The metabolic fate of radiolabeled adenine, such as Adenine,[2,8-3H], can be traced to elucidate these pathways. In individuals with functional APRT, the radiolabel would be predominantly incorporated into the AMP pool and subsequently into ATP and nucleic acids. Conversely, in APRT-deficient individuals, a significant portion of the radiolabeled adenine would be metabolized into 2,8-DHA. researchgate.net

Enzyme Assays for Purine-Metabolizing Enzymes utilizing Adenine,[2,8-3H]

Adenine,[2,8-3H] is an invaluable tool for assaying the activity of various purine-metabolizing enzymes. These assays are crucial for diagnosing metabolic disorders and for basic research into purine metabolism. A primary application is in the measurement of adenine phosphoribosyltransferase (APRT) activity. researchgate.netsynnovis.co.uk

In a typical APRT assay, a cell lysate, often from red blood cells, is incubated with Adenine,[2,8-3H] and 5-phosphoribosyl-1-pyrophosphate (PRPP). researchgate.net The enzymatic reaction produces radiolabeled adenosine monophosphate (AMP). The rate of formation of [3H]AMP, which can be separated from the substrate [3H]adenine by techniques like chromatography, is directly proportional to the APRT activity in the sample. researchgate.netnih.gov This method is considered a gold standard for diagnosing APRT deficiency. researchgate.net

Beyond APRT, Adenine,[2,8-3H] can be used to study other enzymes involved in purine metabolism. For instance, its conversion to various metabolites can be tracked to assess the activity of enzymes like xanthine oxidase. indianjnephrol.org Furthermore, in studies of certain microorganisms, Adenine,[2,8-3H] has been used to investigate the activity of enzymes such as purine-nucleoside phosphorylase, which can catalyze the phosphorolysis of adenosine to adenine. pnas.org

Studies on Nucleic Acid Synthesis and Turnover Dynamics

The incorporation of Adenine,[2,8-3H] into DNA and RNA makes it a powerful tracer for studying the synthesis and turnover of these crucial macromolecules.

The rate of DNA synthesis, a direct measure of cellular replication, can be quantified by measuring the incorporation of Adenine,[2,8-3H] into the DNA molecule. When cells are incubated with [3H]adenine, it is converted into radiolabeled adenine nucleotides, which are then used as precursors for DNA synthesis. nih.govpnas.org By isolating the DNA from the cells after a specific labeling period and measuring its radioactivity, the rate of DNA replication can be determined. nih.govhawaii.edu

This technique has been applied in various research contexts, from studying the cell cycle in yeast to assessing microbial growth rates in environmental samples. nih.govpnas.org It's important to consider factors like the specific activity of the precursor nucleotide pools to ensure accurate quantification of synthesis rates. hawaii.edu

Table 1: Research Findings on DNA Replication Rates using Adenine,[2,8-3H]

Organism/System Key Finding Reference
Marine Microorganisms [3H]adenine incorporation provides accurate measurements of DNA synthesis rates, comparable to chemical methods. nih.gov nih.gov
Saccharomyces cerevisiae Cell-free extracts stimulate DNA synthesis directed by the 2-µm yeast DNA plasmid, with [8-3H]adenine used for labeling. pnas.org pnas.org
Rat Thyroid FRTL-5 Cells Adenosine can inhibit mitogen-evoked DNA synthesis, as measured by 3H-thymidine incorporation, a related method. nih.gov nih.gov

Similar to DNA synthesis, the rate of RNA synthesis can be determined by measuring the incorporation of Adenine,[2,8-3H]. nih.gov This radiolabeled precursor is converted to [3H]ATP, which is then incorporated into newly synthesized RNA molecules. nih.gov By quantifying the radioactivity in the RNA fraction over time, researchers can calculate the rate of transcription. nih.govharvard.edu

This method also allows for the study of RNA turnover. In pulse-chase experiments, cells are first "pulsed" with [3H]adenine for a short period to label the RNA population. Then, the cells are transferred to a medium containing a high concentration of non-radioactive adenine (the "chase"). The rate at which the radioactivity disappears from the RNA fraction reflects the rate of RNA degradation or turnover. nih.govpnas.org These studies can be performed on total cellular RNA or on RNA isolated from specific cellular compartments, such as the nucleus or cytoplasm, to understand the dynamics of RNA processing and transport. pnas.org

Table 2: Research Findings on RNA Synthesis and Turnover using Adenine,[2,8-3H]

Organism/System Key Finding Reference
Marine Microorganisms The [3H]adenine technique is effective for measuring RNA synthesis rates. nih.gov nih.gov
HeLa Cells Analysis of poly(A) shortening in mRNA, labeled with [2,8-3H]adenosine, provided insights into mRNA turnover. pnas.org pnas.org

Adenine,[2,8-3H] is instrumental in assessing the size and flux of adenine nucleotide pools (ATP, ADP, and AMP). By introducing the radiotracer and monitoring the specific activity (radioactivity per mole) of the individual nucleotides over time, researchers can determine the turnover rates of these pools. hawaii.eduhawaii.edu

When [3H]adenine is added to a cell culture, the ATP and ADP pools become labeled, and the rate at which their specific activity increases to a steady state is related to the turnover rate of the entire adenine nucleotide pool. hawaii.eduhawaii.edu This information is crucial for understanding the energetic state of the cell and how it responds to various stimuli or environmental conditions. nih.gov The flux of the radiolabel through different metabolic pathways can also be traced, providing a comprehensive picture of purine nucleotide metabolism. nih.gov

Measurement of RNA Synthesis and Turnover in Various Cellular Compartments

Research into Energy Metabolism and Adenine Nucleotide Pool Turnover

By measuring the rate at which the radiolabel from [3H]adenine is incorporated into and lost from the ATP pool, researchers can calculate the adenine nucleotide pool turnover rate. hawaii.edu This rate has been shown to be highly correlated with the specific growth rate in bacteria and algae, making it a valuable metric for assessing microbial productivity in environmental samples. hawaii.edu These studies are fundamental to understanding how microorganisms regulate their energy balance and respond to changes in nutrient availability and other environmental factors. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
Adenine
Adenine,[2,8-3H]
2,8-Dihydroxyadenine
8-hydroxyadenine
Adenosine monophosphate (AMP)
Adenosine triphosphate (ATP)
Adenosine diphosphate (B83284) (ADP)
5-phosphoribosyl-1-pyrophosphate (PRPP)
Xanthine
Uric acid
Allantoin
Hypoxanthine
Guanine (B1146940)
Inosine
Guanosine (B1672433)
[3H]adenosine
[3H]AMP
[3H]ATP
[3H]ADP
[3H]thymidine
[15N2]-xanthine
[15N2]-UA
Coenzyme A
NADH
[2,8-3H]adenosine
[8-3H]adenine
[8-14C] adenine
[3H]guanosine
[14C]adenine
32PO4
[G-3H]-hypoxanthine
[G-3H] adenosine
[8-3H] guanosine
[U-14C] inosine

Dynamics of ATP, ADP, and AMP Pools through Adenine,[2,8-3H] Labeling

The use of [3H]adenine is a fundamental technique for investigating the dynamics of adenine nucleotide pools. hawaii.edu When introduced to cells or microorganisms, [3H]adenine is readily taken up and incorporated into the synthesis of ATP, ADP, and AMP. hawaii.edunih.gov This labeling allows researchers to track the turnover rates of these crucial energy-carrying molecules.

By monitoring the specific activity of the radiolabeled adenine nucleotide pool over time, the turnover time can be calculated. hawaii.edu For instance, one turnover time is considered to have passed when the ATP pool reaches 50% of its specific radioactivity at isotopic equilibrium. hawaii.edu This method has been successfully employed to determine the turnover rates of adenine nucleotide pools in various organisms, including bacteria like Escherichia coli and in studies of marine microorganisms. hawaii.edunih.govasm.org

Research has shown that following incubation with [3H]adenosine, ATP typically constitutes the largest portion of the labeled adenine nucleotides, ranging from 84-88%, followed by ADP at 11-13%, and AMP at 1-3%. nih.gov The turnover of these labeled nucleotides often exhibits a biphasic pattern, with an initial rapid phase followed by a much slower phase. nih.gov Furthermore, studies have revealed the existence of at least two distinct pools of ATP with long half-lives, one of which is located within chromaffin vesicles. nih.gov

The data in the table below illustrates the typical distribution of radiolabel within the adenine nucleotide pool after incubation with a tritiated adenine precursor.

NucleotidePercentage of Labeled Pool
ATP84-88%
ADP11-13%
AMP1-3%

This table shows the typical percentage distribution of radiolabel among ATP, ADP, and AMP after cellular uptake and incorporation of a tritiated adenine precursor. nih.gov

Investigating Adenylate Kinase and Nucleoside Diphosphate Kinase Activities

The radiolabeled adenine nucleotides produced from [3H]adenine are instrumental in studying the activity of key enzymes involved in nucleotide metabolism, such as adenylate kinase and nucleoside diphosphate kinase (NDPK).

Adenylate kinase catalyzes the interconversion of adenine nucleotides (2 ADP ↔ ATP + AMP). By pre-labeling the adenine nucleotide pools with [3H]adenine, the movement of the radiolabel between AMP, ADP, and ATP can be tracked, providing a direct measure of adenylate kinase activity.

Similarly, NDPK activity, which involves the transfer of a phosphate (B84403) group from a nucleoside triphosphate to a nucleoside diphosphate, can be investigated using tritiated nucleotides. For example, the conversion of [3H]GDP to [3H]GTP in the presence of ATP is a common assay for NDPK activity in membrane preparations. nih.gov Studies have demonstrated substantial NDPK activity in atrial membranes from various species by measuring the phosphate transfer between tritium-labeled nucleotides. nih.govahajournals.org The rate of this reaction can be quantified by separating the radiolabeled substrate and product.

The table below provides an example of phosphate transfer rates, indicative of NDPK activity, in the atrial membranes of different species.

SpeciesPhosphate Transfer Rate (μmol/mg per 10 min)
Frog1.8
Guinea Pig0.5
Human2.4

This table displays the rate of phosphate transfer from ATP to [3H]GDP to form [3H]GTP, a measure of NDPK activity, in the atrial membranes of different species. nih.gov

Receptor Binding and Signaling Studies with Adenine-Derived Radioligands

Derivatives of adenine, often radiolabeled with tritium (B154650), are essential tools for studying G protein-coupled receptors (GPCRs), particularly adenosine receptors. These radioligands enable the characterization of receptor-ligand interactions and the determination of receptor density in various tissues. nih.gov

Determination of Receptor Expression and Binding Parameters

Saturation binding experiments using adenine-derived radioligands are performed to determine the total number of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. turkupetcentre.netuwec.edu The Kd value is a measure of the radioligand's affinity for the receptor, with a lower Kd indicating higher affinity. uwec.edu The Bmax value reflects the density of the receptor in the sample. turkupetcentre.net

In these experiments, membrane preparations are incubated with increasing concentrations of the radioligand until saturation is reached. uwec.edu The amount of specifically bound radioligand at each concentration is then measured and plotted to determine the Bmax and Kd values. uwec.edu For instance, studies using the antagonist radioligand [3H]SCH58261 have quantified the density of A2A adenosine receptors in porcine coronary arteries and striatum. ahajournals.org Similarly, [3H]MRS 1754 has been used to determine the Bmax and Kd for the human A2B adenosine receptor. researchgate.net

The data in the table below provides examples of Bmax and Kd values determined for various adenosine receptors using specific tritiated radioligands in different tissues and cell lines.

ReceptorRadioligandTissue/Cell LineBmax (fmol/mg protein)Kd (nM)
A1[3H]DPCPXPorcine Coronary Artery6.430.21
A2A[3H]SCH58261Porcine Coronary Artery9002.19
A2A[3H]SCH58261Porcine Striatum8921.20
A2B (human)[3H]MRS 1754HEK-293 Cells10,9001.13

This table presents experimentally determined Bmax (receptor density) and Kd (radioligand affinity) values for different adenosine receptors in various biological preparations. ahajournals.orgresearchgate.netahajournals.org

Iv. Advanced Analytical and Detection Techniques in Adenine, 2,8 3h Research

Liquid Scintillation Counting for Quantitative Analysis

Liquid Scintillation Counting (LSC) is the primary method for quantifying the amount of a beta-emitting radionuclide, such as tritium (B154650), in a sample. In studies involving Adenine (B156593),[2,8-3H], LSC is crucial for determining the total radioactivity, which is directly proportional to the amount of the labeled compound present. The sample is mixed with a scintillation cocktail, a solution containing a solvent and fluorescent molecules (fluors). Beta particles emitted by the tritium transfer energy to the fluors, causing them to emit photons of light. These light flashes are detected and counted by a photomultiplier tube in a liquid scintillation counter. The output is typically given in counts per minute (CPM), which can be converted to disintegrations per minute (DPM) after correcting for counting efficiency. constantsystems.com

A significant challenge in LSC is "quenching," where characteristics of the sample (e.g., color, chemical composition) interfere with the energy transfer and light emission process, leading to an underestimation of the radioactivity. Modern liquid scintillation counters employ various methods to correct for quenching, ensuring the accuracy of quantitative data. constantsystems.com LSC is widely used to measure the uptake of radiolabeled precursors into nucleic acids and to determine the radioactivity of separated metabolites. constantsystems.comkuleuven.be

Table 1: Representative Data from a Liquid Scintillation Counting Experiment

This table illustrates typical results from an experiment measuring the uptake of Adenine,[2,8-3H] into cultured cells over time.

Sample DescriptionTime PointRaw CPM (Counts Per Minute)DPM (Disintegrations Per Minute)
Background0 min4578
Cell Lysate30 min25,67844,272
Cell Lysate60 min58,934101,610
Cell Lysate120 min112,543194,039

Note: This data is illustrative. DPM is calculated from CPM after applying a quench correction factor.

Autoradiographic Methods for Spatial Localization of Adenine,[2,8-3H]

Autoradiography allows for the visualization of the distribution of radioactive substances within tissues, cells, or even subcellular structures. nih.gov When using Adenine,[2,8-3H], this technique can pinpoint where the labeled adenine has been incorporated. The low energy of tritium's beta particles provides excellent spatial resolution, making it suitable for microscopic analysis. nih.gov

The procedure involves exposing a biological sample containing the radiolabel to a photographic emulsion or a specialized phosphor imaging screen. The radiation from the tritium decay creates a latent image in the emulsion or on the screen. After an exposure period, the emulsion is developed to reveal silver grains, or the screen is scanned to create a digital image, indicating the precise locations of the radioactivity. nih.goviaea.org Autoradiography has been instrumental in demonstrating the incorporation of adenine into nucleic acids within specific cellular compartments and has been used to trace the movement of adenine-derived molecules in various biological systems. nih.govjst.go.jp For instance, it has been used to study the uptake of nutrients in parasites and to localize adenosine (B11128) receptors in the brain. nih.govjneurosci.org

Chromatographic Separation Techniques for Labeled Compounds

Chromatography encompasses a variety of powerful techniques for separating complex mixtures. When studying the metabolism of Adenine,[2,8-3H], chromatographic methods are often paired with radioactivity detectors to separate, identify, and quantify the parent compound and its various metabolites. oup.com

High-Performance Liquid Chromatography (HPLC) separates molecules based on their passage through a column (stationary phase) propelled by a liquid (mobile phase). oup.com When an HPLC system is connected to a radioactivity detector, it is referred to as Radio-HPLC. oup.commdpi.com This configuration allows for the generation of a chromatogram where peaks represent separated compounds, and the radioactivity signal indicates which of these are derived from the initial radiolabeled tracer. oup.com

In research with Adenine,[2,8-3H], Radio-HPLC is a key technique for metabolite profiling. purdue.edu Following incubation of cells or tissues with the labeled adenine, cellular extracts can be analyzed. This enables the separation and quantification of Adenine,[2,8-3H] and its metabolic products, such as adenosine, adenosine monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP). nih.gov The time it takes for a compound to pass through the column (retention time) helps identify it, while the area of the radioactivity peak provides a quantitative measure. nih.gov

Table 2: Example Radio-HPLC Data for Metabolite Separation

This table shows a hypothetical separation of key metabolites from a cell extract after incubation with Adenine,[2,8-3H].

Retention Time (minutes)Identified CompoundRadioactivity Detected (DPM)
4.5Adenine15,300
7.2Adenosine45,800
11.8AMP98,200
14.3ADP65,400
17.9ATP125,600

Note: This data is for illustrative purposes. Identification of compounds requires comparison with known standards.

Thin-Layer Chromatography (TLC) is another widely used separation technique. It involves spotting a sample onto a plate coated with an adsorbent material and allowing a solvent to travel up the plate, separating the components of the mixture based on their differing affinities for the adsorbent and the solvent. iaea.orgasm.org

When working with radioactive materials, the technique is called Radio-TLC. After separation, the locations of the radioactive compounds on the TLC plate are determined, often by autoradiography or by using a specialized scanner that detects radioactivity. iaea.orgnih.gov Radio-TLC is particularly useful for quickly monitoring the progress of enzymatic reactions or chemical syntheses involving Adenine,[2,8-3H]. iaea.orgnih.gov It allows for the effective separation of the labeled starting material from the labeled products, facilitating the analysis of reaction efficiency and kinetics. uit.no

V. Research Models and Experimental Systems Employing Adenine, 2,8 3h

In Vitro Cellular Systems for Metabolic and Synthetic Studies

In vitro cell cultures offer controlled environments to dissect the metabolic fate of adenine (B156593).

Mammalian Cell Lines (e.g., Fibroblasts, Epithelial Cells)

Mammalian cell lines, such as human embryonic lung fibroblasts (MRC-5) and human kidney epithelial cells, are instrumental in studying the salvage pathways of purine (B94841) metabolism. asm.org In these systems, Adenine,[2,8-3H] is utilized to trace its incorporation into the cellular nucleotide pools, primarily adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). For instance, studies have shown that in cells with functional adenine phosphoribosyltransferase (APRT), [3H]adenine is converted to [3H]adenosine monophosphate (AMP). wikigenes.org This process is fundamental for understanding the mechanisms of nucleotide synthesis and the consequences of its dysregulation.

Research in human kidney epithelial cells has utilized radiolabeled adenine to explore crystal-induced injury, a hallmark of certain nephropathies. The metabolism of adenine and its subsequent conversion to less soluble forms can be tracked, providing a model to study the cellular responses to crystal deposition.

Yeast and Fungal Models for Genetic and Biochemical Pathway Analysis

Yeast, particularly Saccharomyces cerevisiae, is a powerful model organism for elucidating the genetic and biochemical pathways of purine metabolism due to its genetic tractability. nih.gov Studies have employed radiolabeled adenine to investigate the regulation of the adenine de novo biosynthesis pathway. researchgate.net For example, the expression of genes in the AMP biosynthesis pathway is monitored in response to adenine availability, revealing feedback inhibition mechanisms. nih.gov

In the fungal kingdom, including pathogenic fungi like Cryptococcus neoformans, the role of purine metabolism in growth and development has been explored. plos.org Yeast two-hybrid systems, which often use adenine biosynthesis genes as reporters, help in identifying protein-protein interactions crucial for various cellular processes. plos.orguv.es The uptake and metabolism of adenine are also central to nutritional studies in yeast, where it can serve as a primary nitrogen source. nih.gov

Bacterial Systems for Purine Metabolism Research

Bacterial models, such as Escherichia coli and Salmonella typhimurium, have been pivotal in defining the fundamental pathways of purine salvage and interconversion. asm.orgresearchgate.net The use of [3H]adenine has been crucial in investigating the mechanisms of adenine toxicity and the roles of various enzymes in purine metabolism. asm.org For example, in E. coli strains with mutations in hypoxanthine-guanine phosphoribosyltransferase (hpt) and guanine (B1146940) phosphoribosyltransferase (gpt), the addition of adenine leads to a significant increase in ATP pools and a depletion of GTP pools, which can be traced using radiolabeled adenine. asm.org

Studies in estuarine bacteria have also utilized adenine to understand its contribution to the nitrogen cycle in aquatic environments. int-res.comresearchgate.net These studies follow the conversion of adenine to other purines like hypoxanthine (B114508) and eventually to urea, highlighting the role of bacterial purine catabolism in nutrient cycling. int-res.comresearchgate.net

Ex Vivo Tissue and Organ Slice Preparations

Ex vivo tissue slice cultures provide a research model that bridges the gap between in vitro cell culture and in vivo animal studies. This system maintains the complex three-dimensional architecture and cellular heterogeneity of the original tissue, allowing for the investigation of cellular processes in a more physiologically relevant context. mdpi.com

Skeletal muscle preparations have been used to study purine salvage pathways by incubating them with [2,8-3H]adenine. physiology.org These experiments help determine the capacity of different muscle fiber types to synthesize adenine nucleotides from exogenous adenine. Similarly, ovarian tissue has been incubated with [8-3H]adenine to study the effects of hormones on adenosine 3',5'-monophosphate (cyclic AMP) formation. bioscientifica.com While direct use of Adenine,[2,8-3H] in ex vivo tissue slice preparations for studying purine metabolic disorders is not extensively detailed in the provided results, the methodology is well-established for pharmacological and metabolic studies in tissues like renal cell carcinoma. mdpi.com

In Vivo Animal Models for Systemic Metabolic Investigations

Animal models are indispensable for understanding the systemic effects of metabolic pathways and the pathophysiology of human diseases.

Vi. Future Directions and Emerging Research Applications of Adenine, 2,8 3h

Development of Novel Tracers and Labeling Strategies

The pursuit of more sensitive and specific molecular probes remains a key driver in biochemical research. Tritiated analogues of drug candidates are essential for investigating their absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov In this context, Adenine (B156593),[2,8-3H] serves as a foundational tool for tracing the fate of adenine and its derivatives within biological systems.

Future strategies are focused on enhancing the utility of tritiated adenine. One promising area is the development of novel synthesis methods to create tracers with higher specific activities. nih.gov For instance, ruthenium nanoparticle-catalyzed hydrogen-isotope exchange (HIE) presents a general and efficient method for the late-stage labeling of nucleobase derivatives, including adenine, with tritium (B154650) (T₂) under mild conditions. nih.gov This approach facilitates access to tritiated molecules with very high molar activities, which are invaluable for drug discovery. researchgate.net

Furthermore, researchers are exploring the synthesis of modified adenine analogues for more specialized applications. Photoaffinity labeling (PAL), for example, utilizes photoreactive derivatives to identify and characterize binding proteins. The synthesis of compounds like 8-azido-N6-benzyl-[2-³H]adenine provides a powerful tool for identifying cytokinin-binding proteins, which have relevance in plant biology and potentially in human medicine. mdpi.com These advanced labeling reagents allow for the covalent attachment of the radiolabel to target proteins upon photoactivation, enabling their subsequent isolation and identification.

Labeling StrategyDescriptionKey AdvantageReference
Hydrogen-Isotope Exchange (HIE) Catalytic exchange of hydrogen atoms with tritium on the adenine molecule.Allows for late-stage labeling and high specific activity. nih.gov
Photoaffinity Labeling (PAL) Use of a photoreactive and radiolabeled adenine analogue (e.g., 8-azido-N6-benzyl-[2-³H]adenine) to covalently bind to target proteins.Enables identification and characterization of specific binding proteins. mdpi.com
Enzymatic Synthesis Use of enzymes to incorporate tritiated precursors into larger molecules. For example, using [2,8-³H]ATP to synthesize [adenine-³H]nicotinamide adenine dinucleotide (NAD).Provides a method for specific labeling of complex biomolecules. researchgate.net

This table provides an overview of emerging labeling strategies involving tritiated adenine and its derivatives.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. Assays utilizing radiolabeled substrates like Adenine,[2,8-3H] remain a gold standard for their sensitivity and reliability. nih.gov The integration of this radiotracer with advanced HTS technologies is a continuing area of development.

Scintillation Proximity Assay (SPA) is a particularly well-suited HTS technology for use with tritium-labeled compounds. nih.gov SPA is a homogeneous method, meaning it does not require the separation of bound and free radioligand, which simplifies automation. nih.gov In a typical SPA designed to measure nucleic acid synthesis, [³H]adenine is incorporated into DNA by cellular machinery. This radiolabeled DNA is then captured by beads coated with a scintillant, bringing the tritium isotope in close enough proximity to excite the scintillant and produce a light signal. This allows for the rapid and sensitive quantification of DNA synthesis and the identification of potential inhibitors. nih.gov

While non-radioactive methods like SYBR green have been developed, radiolabeled assays often provide a more robust signal-to-background ratio, which is critical for the reliability of HTS. nih.gov The development of novel HTS-compatible assays continues, with a focus on both radioactive and non-radioactive approaches to identify inhibitors of crucial bacterial enzymes, such as DNA adenine methyltransferase (Dam), a potential target for broad-spectrum antibiotics. psu.edu The evolution of microfluidic systems also promises to enhance HTS by reducing reagent consumption and increasing sample throughput, creating new opportunities for assays involving Adenine,[2,8-3H]. researchgate.net

HTS TechnologyPrincipleSuitability for Adenine,[2,8-3H]Reference
Scintillation Proximity Assay (SPA) Homogeneous assay where radiolabel proximity to a scintillant-coated bead produces light.High suitability due to the nature of tritium's beta emission; requires no separation steps, ideal for automation. nih.gov
Filter Binding Assays Heterogeneous assay where macromolecules incorporating the radiolabel are captured on a filter and quantified.A traditional and reliable method, though less amenable to the highest throughputs compared to SPA. psu.edu
Microfluidic Systems Miniaturized platforms for performing assays with very small reagent volumes.Potential to increase throughput and reduce costs for radiolabeled assays. researchgate.net

This table compares different High-Throughput Screening (HTS) technologies and their integration with Adenine,[2,8-3H].

Contributions to Systems Biology and Metabolic Modeling Approaches

Systems biology aims to understand the complex interactions within biological systems. Stoichiometric modeling and flux balance analysis (FBA) are powerful computational approaches used to simulate metabolism and predict cellular phenotypes. montana.eduwikipedia.org The quantitative data derived from tracer experiments with Adenine,[2,8-3H] are crucial for building and validating these complex models. cwi.nl

By tracking the incorporation of [³H]adenine into nucleic acids (DNA and RNA) and its conversion into other purines, researchers can measure the flux through specific metabolic pathways. nih.gov These experimentally determined flux rates provide essential constraints for genome-scale metabolic models (GSMMs), making their predictions more accurate. cwi.nlresearchgate.net For example, a model might include a "biomass reaction" that serves as a sink for essential precursors like adenosine (B11128), and the rate of this reaction can be informed by tracer data. cwi.nl

These models can simulate the effects of genetic mutations or drug interventions on the metabolic network. wikipedia.org For instance, by integrating data on metabolic reprogramming, such as changes in purine (B94841) metabolism during an infection, researchers can build context-specific models to identify potential therapeutic targets. researchgate.net The combination of stable isotope tracers and radiotracers like Adenine,[2,8-3H] offers a particularly powerful approach, allowing for a more comprehensive analysis of metabolic fluxes and enhancing the predictive power of systems biology models.

Q & A

Q. Basic Research Focus: Detection Methodology

  • Methodological Steps :
    • Labeling Conditions : Add [2,8-³H]adenine (20 µCi/mL, 23 Ci/mmol) at peak DNA synthesis phases (e.g., 20 h post-infection for C. trachomatis).
    • Harvesting Cells : Terminate reactions using ice-cold PBS, followed by centrifugation (3,000 × g, 10 min).
    • DNA Isolation : Use phenol-chloroform extraction or commercial kits to isolate DNA, ensuring removal of unincorporated radiolabel via ethanol precipitation.
    • Quantitation : Measure radioactivity via liquid scintillation counting (e.g., Tracor Analytic Delta 300). Normalize counts to DNA concentration (µg/mL) using spectrophotometry.

Q. Basic Research Focus: Metabolic Labeling Efficiency

  • Critical Factors :
    • Tissue Perfusion : Use ex vivo preparations (e.g., soleus muscle) with oxygenated buffers (95% O₂/5% CO₂) to maintain ATP synthesis during labeling.
    • Competitive Inhibition : Pre-treat tissues with adenosine deaminase inhibitors (e.g., EHNA) to block adenine degradation.
    • Time Course : Short incubation periods (10–30 min) minimize salvage pathway interference.

Q. Advanced Consideration :

  • Compartmentalization Analysis : Separate cytosolic and mitochondrial AdN pools via differential centrifugation and HPLC (e.g., C18 column, 0.1 M KH₂PO₄ mobile phase).

How are Michaelis-Menten kinetics applied to study [2,8-³H]adenine transport in Plasmodium or yeast models?

Q. Advanced Research Focus: Transport Mechanism Elucidation

  • Protocol :
    • Substrate Saturation : Incubate cells (OD₆₀₀ = 4) with increasing [2,8-³H]adenine concentrations (0.1–30 µM).
    • Uptake Termination : Rapid filtration (0.45 µm membrane) and ice-cold washes to halt transport.
    • Data Analysis : Fit uptake rates to the Michaelis-Menten equation using nonlinear regression (e.g., GraphPad Prism). Derive Kₘ (affinity) and Vₘₐₓ (capacity).
    • Lineweaver-Burk Plots : Validate linear transformations for Kₘ estimation.

Q. Example Kinetic Parameters :

TransporterKₘ (µM)Vₘₐₓ (pmol/min/mg)OrganismReference
PlAzg15.2 ± 0.812.3 ± 1.5P. larvae
PfENT18.1 ± 1.29.8 ± 0.7P. falciparum

How can researchers resolve discrepancies in [2,8-³H]adenine uptake data across experimental replicates?

Q. Advanced Research Focus: Data Contradiction Analysis

  • Troubleshooting Framework :
    • Source Variation : Verify radiolabel purity (e.g., Moravek Biochemicals vs. PerkinElmer lot-specific activity).
    • Metabolic Interference : Assess salvage pathway activity via HPLC (e.g., detect hypoxanthine/adenosine metabolites).
    • Statistical Validation : Apply independent paired t-tests (α = 0.05) and report SEM from ≥3 replicates.
    • Environmental Controls : Standardize pH (e.g., 100 mM citrate buffer, pH 3.5), temperature (30°C), and glucose availability.

Q. Common Pitfalls :

  • Carrier Effects : Excess unlabeled adenine (>100 µM) skews Kₘ calculations.
  • Membrane Potential : Use CCCP (carbonyl cyanide m-chlorophenylhydrazone) to confirm energy-dependent transport.

What guidelines ensure rigorous reporting of [2,8-³H]adenine experimental data?

Q. Methodological Focus: Data Presentation Standards

  • Best Practices :
    • Raw Data : Include scintillation counts (CPM) and normalization calculations in appendices.
    • Processed Data : Report mean ± SEM, p-values, and effect sizes in main figures.
    • Reagent Documentation : Specify manufacturer, lot number, and specific activity (e.g., [2,8-³H]adenine, 27 Ci/mmol, Moravek).
    • Ethical Compliance : Adhere to radiological safety protocols (e.g., ALARA principles, waste disposal).

Q. Reference Example :

[2,8-³H]Adenine (Lot #MB123, Moravek Biochemicals):  
- Specific Activity: 27 Ci/mmol  
- Purity: >98% (HPLC-verified)  
- Storage: −80°C in ethanol/water (1:1 v/v)  

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.